Geranyl propionate

Beschreibung

Conventional Chemical Synthesis Approaches

The traditional method for synthesizing geranyl propionate (B1217596) relies on well-established chemical principles, primarily through esterification reactions. scentree.coscentree.co This approach, while effective, is not without its challenges, including issues with by-product formation and catalyst management. nih.govtandfonline.comidexlab.com

The cornerstone of conventional geranyl propionate synthesis is the Fischer-Speier esterification, a reaction between geraniol (B1671447) and propionic acid. scentree.coscentree.co This process is typically catalyzed by a strong mineral acid, such as concentrated sulfuric acid, to accelerate the reaction rate. scentree.coscentree.co The reaction involves the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

One study investigated the use of a mesoporous molecular sieve, Al-MCM-41, as a solid acid catalyst. cabidigitallibrary.org The optimal conditions were found to be a molar ratio of geraniol to propionic acid of 1.0:1.5, a reaction temperature of 120°C, and a reaction time of 8 hours. cabidigitallibrary.org Under these conditions, a geraniol conversion of 40.01% and a this compound selectivity of 70.01% were achieved. cabidigitallibrary.org

Enzymatic Biotransformation and Green Chemistry Principles

In response to the drawbacks of conventional synthesis, enzymatic biotransformation has emerged as a promising "green" alternative. This approach utilizes enzymes, most notably lipases, to catalyze the esterification reaction under milder and more environmentally friendly conditions. researchgate.net

Lipases are highly efficient biocatalysts for the synthesis of esters like this compound. researchgate.net They offer several advantages over chemical catalysts, including high specificity, which minimizes by-product formation, and the ability to operate under mild reaction conditions, which reduces energy consumption. researchgate.net The use of lipases aligns with the principles of green chemistry by employing renewable catalysts and reducing the generation of hazardous waste. researchgate.nettandfonline.comtandfonline.com

A variety of lipases have been investigated for their efficacy in synthesizing this compound. Key among these are lipases from Candida antarctica (Lipase B), Rhizomucor miehei, and Candida rugosa. nih.govtandfonline.comidexlab.comresearchgate.nettandfonline.comnih.govresearchgate.netnih.gov

Candida antarctica lipase (B570770) B (CALB) , often in its immobilized form as Novozym 435, has proven to be a highly active and stable biocatalyst for geraniol ester synthesis. nih.gov In a continuous-flow packed-bed reactor, Novozym 435 achieved an approximate 87% conversion to this compound in just 15 minutes at 70°C with a 1:1 molar ratio of geraniol and propionic acid. nih.gov Another study using a commercial lipase, likely CALB, in a solvent-free system reported a 93% conversion at 40°C with a 3:1 molar ratio of geraniol to propionic acid. nih.gov

Rhizomucor miehei lipase (RML) has also been successfully employed. When immobilized on chitosan-graphene oxide beads, RML catalyzed the synthesis of this compound in a solvent-free system, achieving a 49.46% yield under optimized conditions. nih.govtandfonline.comidexlab.com

Candida rugosa lipase (CRL) , when immobilized on multi-walled carbon nanotubes, demonstrated a two-fold improvement in the conversion to this compound compared to the free enzyme. nih.gov The highest yield was achieved at 55°C after 6 hours. nih.gov Another study using CRL adsorbed onto multi-walled carbon nanotubes achieved a 51.3% yield of this compound under optimized conditions. tandfonline.comtandfonline.com

Black cumin seedling lipase and lipase from the yeast Sporidiobolus pararoseus have also shown potential for this compound synthesis, indicating a broad range of possible biocatalysts. nih.govscielo.br Preliminary studies with the crude lipase extract from S. pararoseus resulted in a 42% reaction conversion. nih.govscielo.br

| Lipase Source | Support | Reaction Conditions | Conversion/Yield | Reference |

| Candida antarctica lipase B (Novozym 435) | Immobilized | 70°C, 15 min, 1:1 molar ratio | ~87% Conversion | nih.gov |

| Commercial Lipase (likely CALB) | Immobilized | 40°C, 3:1 molar ratio | 93% Conversion | nih.gov |

| Rhizomucor miehei lipase | Chitosan-graphene oxide beads | 37.67°C, 10.20 hr, 1:3.28 molar ratio | 49.46% Yield | nih.govtandfonline.comidexlab.com |

| Candida rugosa lipase | Multi-walled carbon nanotubes | 55°C, 6 hr, 1:5 molar ratio | 2-fold improvement over free CRL | nih.gov |

| Candida rugosa lipase | Multi-walled carbon nanotubes | 55°C, 6 hr, 5:1 molar ratio | 51.3% Yield | tandfonline.comtandfonline.com |

| Sporidiobolus pararoseus lipase | Crude extract | Optimized for commercial lipase | 42% Conversion | nih.govscielo.br |

Polyurethane Foam (PUF): PUF has been investigated as a support for immobilizing Candida antarctica lipase B. polinema.ac.idchemsrc.combvsalud.org The hydrophobic nature of PUF can enhance lipase activity through interfacial activation. polinema.ac.id Different immobilization methods on PUF, including adsorption and covalent bonding, have been studied to optimize the production of this compound. chemsrc.combvsalud.org

Chitosan-Graphene Oxide Beads: A hybrid support of chitosan (B1678972) and graphene oxide has been used for the covalent immobilization of Rhizomucor miehei lipase. nih.govtandfonline.comidexlab.com This nanocomposite provides a large surface area and reactive groups for stable enzyme attachment, resulting in a robust biocatalyst for this compound synthesis. nih.govtandfonline.comidexlab.commdpi.com The RML immobilized on this support could be reused, demonstrating its potential for industrial applications. tandfonline.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

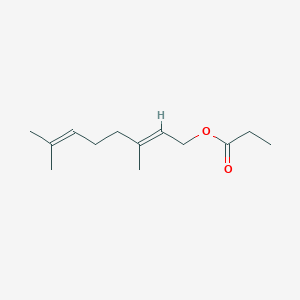

[(2E)-3,7-dimethylocta-2,6-dienyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O2/c1-5-13(14)15-10-9-12(4)8-6-7-11(2)3/h7,9H,5-6,8,10H2,1-4H3/b12-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCHQEILESTMQU-FMIVXFBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OC/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051540 | |

| Record name | Geranyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid/rosy, fruity odour | |

| Record name | Geranyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/290/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in alcohol, most fixed oils; insoluble in glycerol, propylene glycol, 1 ml in 4 ml 80% alcohol (in ethanol) | |

| Record name | Geranyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/290/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.896-0.913 | |

| Record name | Geranyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/290/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

105-90-8, 27751-90-2 | |

| Record name | Geranyl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Geranyl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Octadien-1-ol, 3,7-dimethyl-, 1-propanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027751902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2, 3,7-dimethyl-, propanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Octadien-1-ol, 3,7-dimethyl-, 1-propanoate, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Geranyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Geranyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GERANYL PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9F1RPB24G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Biosynthetic Pathways

Discovery and Distribution in Biological Systems

Geranyl propionate (B1217596) is a naturally occurring compound found in a variety of plants and other natural sources. solubilityofthings.com Its pleasant fragrance makes it a significant component of the essential oils of several plant species.

Geranyl propionate has been identified as a constituent of various plant essential oils, contributing to their aromatic profiles. scentree.cohermitageoils.com It is often found in low proportions, though it can be extracted. scentree.co

Detailed analytical studies have confirmed the presence of this compound in several specific plant species.

Humulus lupulus (Hops): This compound is found in the essential oil of hop cones. nih.govcir-safety.orgcir-safety.orgnih.gov Research has identified this compound as one of the volatile compounds contributing to the complex aroma of different hop varieties. nih.govunipd.it

Pelargonium graveolens (Rose-scented Geranium): The essential oil of Pelargonium graveolens is known to contain this compound. kamseen.noebersconsulting.comagrifoodscience.comdergipark.org.trresearchgate.netnih.gov Its concentration can vary depending on the geographical origin and specific cultivar of the plant. For instance, a study on Pelargonium graveolens from India reported a this compound content of 3.12%. agrifoodscience.com Another analysis identified it at 0.37±0.07%. dergipark.org.trresearchgate.net

Pulicaria vulgaris var. graeca : In the essential oil extracted from the aerial parts of Pulicaria vulgaris var. graeca found in Sicily, this compound was identified as a significant component, constituting 8.2% of the oil. tandfonline.comtandfonline.comresearchgate.net

Table 1: Presence of this compound in Select Plant Essential Oils

| Botanical Source | Plant Part | Percentage of this compound |

| Humulus lupulus (Hops) | Cones | ND-1.7% cir-safety.orgcir-safety.org |

| Achillea nobilis (Noble Yarrow) | Aerial Parts | Present nih.govresearchgate.net |

| Pelargonium graveolens (Rose-scented Geranium) | Leaves & Flowers | 0.7-1.6% kamseen.no, 3.12% agrifoodscience.com, 0.37±0.07% dergipark.org.trresearchgate.net |

| Pulicaria vulgaris var. graeca | Aerial Parts | 8.2% tandfonline.comtandfonline.comresearchgate.net |

Beyond plant essential oils, this compound has also been detected in other natural substances.

Bee Pollen Volatiles: this compound is one of the characteristic aromatic compounds found in bee pollen. mdpi.comresearchgate.net It contributes to the floral and fruity aroma of bee pollen. mdpi.com

Presence in Plant Essential Oils

Mechanistic Studies of Biosynthesis

The formation of this compound in biological systems involves specific biochemical pathways and enzymatic reactions.

This compound is synthesized from two primary precursor molecules:

Geraniol (B1671447): An acyclic monoterpene alcohol, which forms the backbone of the ester. scentree.cotandfonline.com Geraniol itself is produced through the mevalonate (B85504) pathway in plants and microorganisms. tandfonline.com

Propionic Acid: A short-chain fatty acid that provides the propionyl group. scentree.coacs.org

The synthesis route is an esterification reaction between geraniol and propionic acid. scentree.coscentree.co

The esterification of geraniol and propionic acid to form this compound is catalyzed by enzymes, specifically lipases. tandfonline.comcapes.gov.brnih.govnih.govcapes.gov.brnih.govlvb.lt Studies have demonstrated the use of various lipases, such as those from Candida rugosa and Rhizomucor miehei, to efficiently catalyze this reaction. tandfonline.comcapes.gov.brnih.govnih.govlvb.lt For example, research has shown that using Candida rugosa lipase (B570770) immobilized on multi-walled carbon nanotubes can significantly improve the yield of this compound. tandfonline.comcapes.gov.brnih.gov Similarly, lipase B from Candida antarctica (often referred to as Novozym 435) has been effectively used in a solvent-free system for this synthesis. nih.govscielo.brresearchgate.net The enzymatic process is considered a more environmentally friendly alternative to chemical synthesis, which often requires harsh catalysts like concentrated sulfuric acid. scentree.coscentree.cocapes.gov.brlvb.lt

Synthetic Methodologies and Biocatalytic Production

Enzymatic Biotransformation and Green Chemistry Principles

Optimization of Enzymatic Reaction Parameters

The efficiency and yield of the biocatalytic production of geranyl propionate (B1217596) are critically dependent on the optimization of various reaction parameters. These factors directly influence enzyme activity, reaction rate, and equilibrium conversion.

Influence of Substrate Molar Ratios (e.g., Geraniol (B1671447) to Propionic Acid)

The molar ratio of the substrates, geraniol (alcohol) and propionic acid (acyl donor), is a critical parameter in the enzymatic synthesis of geranyl propionate. Stoichiometrically, the reaction requires an equimolar ratio (1:1) of alcohol to acid. However, in practice, varying this ratio can significantly impact the reaction equilibrium and rate.

Research indicates that using an excess of one substrate can shift the equilibrium towards product formation. For the synthesis of this compound using the commercial lipase (B570770) Novozym 435, initial reaction rates were observed to increase as the molar ratio of geraniol to propionic acid increased. researchgate.net Specifically, rates of 0.95, 1.48, and 2.93 min⁻¹ were recorded for alcohol-to-acid molar ratios of 1:1, 3:1, and 5:1, respectively. researchgate.net This suggests that a higher concentration of the alcohol enhances the initial reaction velocity.

Several optimization studies have identified an ideal molar ratio for maximizing this compound yield. A geraniol to propionic acid molar ratio of 3:1 was determined to be optimal in a solvent-free system using Novozym 435, resulting in a reaction conversion of approximately 93%. researchgate.netnih.govcapes.gov.br In a separate study using Rhizomucor miehei lipase (RML) immobilized on a chitosan-graphene oxide support, the optimal molar ratio of propionic acid to geraniol was found to be 1:3.28. tandfonline.comnih.gov

However, an excessive concentration of the alcohol can lead to enzyme inhibition. In studies with Candida rugosa lipase, this compound conversion decreased when the geraniol-to-propionic-acid ratio was higher than 3:1, which is attributed to the alcohol acting as a terminal inhibitor of the lipase. tandfonline.com This inhibitory effect occurs as excess alcohol molecules may compete for the enzyme's active site or strip the essential water layer from the enzyme, reducing its activity. tandfonline.com Despite this, under certain conditions with Candida rugosa lipase, a 5:1 molar ratio of geraniol to propionic acid was found to be optimal, yielding 51.3% product. tandfonline.comcapes.gov.br

Conversely, in a continuous-flow packed-bed reactor system, a 1:1 molar ratio of geraniol to propionic acid was sufficient to achieve a high conversion of approximately 87%. nih.gov

Table 1: Effect of Substrate Molar Ratio on this compound Synthesis

| Lipase Source | Optimal Molar Ratio (Geraniol:Propionic Acid) | Outcome | Reference(s) |

|---|---|---|---|

| Novozym 435 | 3:1 | ~93% conversion | researchgate.net, nih.gov, capes.gov.br |

| Novozym 435 | 5:1 | Increased initial reaction rate (2.93 min⁻¹) | researchgate.net |

| Rhizomucor miehei lipase (RML) | 3.28:1 | 49.46% yield | tandfonline.com, nih.gov |

| Candida rugosa lipase (CRL) | 5:1 | 51.3% yield | tandfonline.com, capes.gov.br |

Effects of Enzyme Concentration

Enzyme concentration is a key factor that directly influences the rate of esterification. Generally, a higher concentration of the biocatalyst leads to a faster reaction rate due to the increased availability of active sites for the substrates.

In the synthesis of this compound with Novozym 435, the initial reaction rate demonstrated a clear dependence on enzyme loading. researchgate.net Studies showed initial rates of 0.43, 1.05, and 2.95 min⁻¹ for enzyme concentrations of 1, 5.5, and 10 wt% (based on total substrate weight), respectively. researchgate.net The optimal conditions for achieving a high conversion (93%) in a batch reactor included an enzyme concentration of 10 wt%. researchgate.netnih.govcapes.gov.brscielo.br

However, the relationship between enzyme concentration and product yield is not limitless. Beyond a certain point, increasing the amount of enzyme does not significantly enhance the yield and can become economically unviable. frontiersin.org For the synthesis of a similar ester, geranyl butyrate, the yield increased with enzyme loading up to 5% (w/v), but no significant further increase was observed beyond this point. frontiersin.org Moreover, an excessively high enzyme concentration can introduce mass transfer limitations or lead to enzyme aggregation, which may hinder substrate access to the active sites and slightly reduce the final yield. jst.go.jpacs.org

Table 2: Influence of Enzyme Concentration on this compound Synthesis (Novozym 435)

| Enzyme Concentration (wt%) | Initial Reaction Rate (min⁻¹) | Reference(s) |

|---|---|---|

| 1 | 0.43 | researchgate.net |

| 5.5 | 1.05 | researchgate.net |

Temperature Effects on Conversion Yield

Temperature is a crucial parameter in enzymatic reactions, affecting both the reaction rate and the stability of the enzyme. An increase in temperature generally accelerates the reaction rate by increasing the kinetic energy of molecules. However, temperatures exceeding the enzyme's optimal range can cause denaturation of the protein structure, leading to a loss of catalytic activity. tandfonline.com

The optimal temperature for this compound synthesis varies depending on the specific lipase and reaction system used. For the widely used Novozym 435, an optimal temperature of 40°C was identified for producing this compound in a solvent-free system, contributing to a 93% conversion. researchgate.netnih.govcapes.gov.br Kinetic studies at 40°C showed an initial reaction rate of 1.43 min⁻¹, with similar rates observed at 50°C and 60°C. researchgate.net

Other lipase systems exhibit different optimal temperatures. For instance, a study using Rhizomucor miehei lipase immobilized on a chitosan-graphene oxide support reported an optimal temperature of 37.67°C. tandfonline.comnih.gov In another case, using Candida rugosa lipase nanobioconjugates, the optimal temperature was found to be 55°C. tandfonline.comcapes.gov.br In a continuous-flow packed-bed reactor with Novozym 435, a higher temperature of 70°C was used to achieve an 87% conversion in a very short residence time. nih.gov This indicates that the biocatalyst can withstand higher temperatures, at least for short durations, without significant loss of activity. nih.govacs.org

Table 3: Optimal Temperatures for this compound Synthesis with Different Biocatalysts

| Lipase System | Optimal Temperature (°C) | Achieved Yield/Conversion | Reference(s) |

|---|---|---|---|

| Novozym 435 | 40 | ~93% conversion | researchgate.net, nih.gov, capes.gov.br |

| Rhizomucor miehei lipase (RML) | 37.67 | 49.46% yield | tandfonline.com, nih.gov |

| Candida rugosa lipase (CRL) | 55 | 51.3% yield | tandfonline.com, capes.gov.br |

Agitation Rate and Reaction Time Optimization

Agitation rate and reaction time are fundamental parameters in optimizing the synthesis of this compound. Adequate agitation ensures proper mixing of the substrates and the biocatalyst, which can minimize external mass transfer limitations. jst.go.jp The reaction time must be sufficient to allow the reaction to approach equilibrium and maximize product yield.

Several studies on this compound synthesis in solvent-free systems have identified an agitation rate of 150 rpm as optimal when using Novozym 435. researchgate.netnih.govcapes.gov.brscielo.br In a system using immobilized Rhizomucor miehei lipase, a stirring rate of 100.70 rpm was found to be optimal. tandfonline.comnih.gov For the synthesis of geranyl acetate (B1210297), it was noted that increasing the agitation speed up to 240 rpm could significantly reduce diffusion limitations. jst.go.jp

The optimal reaction time for this compound synthesis varies considerably depending on the other reaction conditions. Under certain kinetic conditions with Novozym 435, a near-complete conversion was achieved in just 30 minutes. researchgate.netnih.gov However, other optimized processes report longer durations. For example, a reaction time of 6 hours was found to be optimal for synthesis using Candida rugosa lipase nanobioconjugates. tandfonline.comcapes.gov.br A study using Rhizomucor miehei lipase reported an optimal incubation time of 10.20 hours. tandfonline.comnih.gov In contrast, the use of a continuous-flow packed-bed reactor dramatically reduced the required time, achieving high conversion with a residence time of only 15 minutes. nih.gov This highlights the efficiency gains possible with advanced reactor configurations.

Table 4: Optimized Agitation and Time Parameters in this compound Synthesis

| Lipase System | Optimal Agitation Rate (rpm) | Optimal Reaction Time | Reference(s) |

|---|---|---|---|

| Novozym 435 | 150 | 30 minutes (kinetic study) | researchgate.net, nih.gov |

| Rhizomucor miehei lipase | 100.70 | 10.20 hours | tandfonline.com, nih.gov |

| Candida rugosa lipase | Not specified | 6 hours | tandfonline.com, capes.gov.br |

Solvent-Free Systems in Enzymatic Synthesis

The enzymatic synthesis of this compound is frequently conducted in solvent-free systems, a method that aligns with the principles of green chemistry. nih.govtandfonline.comnih.gov In this approach, the liquid substrates (geraniol and propionic acid) themselves act as the reaction medium, eliminating the need for organic solvents. researchgate.netscielo.br

This methodology offers several distinct advantages. Firstly, it simplifies downstream processing, as the step of separating the product from a solvent is removed, which can reduce costs and energy consumption. Secondly, it leads to a higher concentration of reactants, which can result in increased reaction rates and volumetric productivity. Thirdly, it avoids the use of potentially toxic and flammable organic solvents, making the process inherently safer and more environmentally benign. tandfonline.comnih.gov

Numerous studies have successfully demonstrated the high-yield production of this compound and other esters in solvent-free conditions. researchgate.netnih.govcapes.gov.brtandfonline.comnih.govscielo.br Research using Novozym 435 achieved approximately 93% conversion of geraniol and propionic acid to this compound without any added solvent. nih.govcapes.gov.br Similarly, the synthesis using immobilized Rhizomucor miehei lipase was effectively performed in a solvent-free medium. tandfonline.comnih.gov While solvents are sometimes necessary to improve the miscibility of solid or highly viscous substrates, they were found to be non-essential for reactions involving geraniol, with higher yields of some geranyl esters being obtained in their absence. researchgate.net

Kinetic Modeling of Enzymatic Production

Kinetic modeling is essential for understanding the reaction mechanism, predicting the reaction course, and scaling up the production of this compound. Several kinetic models have been applied to describe its enzymatic synthesis.

One common approach involves the use of response surface methodology (RSM) to develop quadratic polynomial models that describe the relationship between reaction parameters (like temperature, time, and substrate ratio) and the product yield. tandfonline.comtandfonline.com This statistical method is effective for process optimization but provides limited insight into the underlying reaction mechanism.

For a more mechanistic understanding, models based on enzyme kinetics are employed. A simple second-order reaction rate model has been applied to individual time-conversion profiles. acs.org However, this model often fails to capture the complexity of the reaction, particularly substrate inhibition, which is a known phenomenon in esterification reactions. tandfonline.comacs.org

More sophisticated models have been developed to account for these complexities. For the synthesis of this compound, a Ternary Complex mechanism with inhibition by propionic acid was found to accurately fit the experimental data obtained in a continuous-flow reactor. nih.gov This suggests that the acid substrate can bind to the enzyme in a way that inhibits product formation. Another detailed study for solventless esterification developed a kinetic model (Rate Equation Nr. III) that effectively captures the inhibition phenomena caused by propionic acid. acs.org For the related synthesis of geranyl acetate, a Ping-Pong Bi-Bi mechanism has been successfully used, which assumes that one substrate binds and releases a product before the second substrate binds. jst.go.jp These models are crucial for accurate reactor design and process control.

Rational Design and Synthesis of Derivatives

The chemical structure of this compound, characterized by a reactive ester group and a terpene backbone, serves as a versatile platform for synthetic modifications. solubilityofthings.comchemimpex.com Researchers engage in the rational design and synthesis of its derivatives to create molecules with enhanced functionalities or to build more complex structures for specific, targeted applications. chemimpex.comnih.gov

Structural Modifications for Enhanced Functionality

The inherent chemical properties of the geranyl moiety are exploited to impart new functions onto other materials. Through strategic structural modifications, the geranyl group can be used to create advanced materials capable of specific molecular interactions, particularly for applications in biocatalysis.

One significant area of research involves the functionalization of materials with geranyl groups to facilitate the site-specific immobilization of proteins and enzymes. mdpi.comnih.gov In this approach, molecules like geranyl-amine are covalently attached to materials that have carboxylic groups. mdpi.com This creates a "geranyl-functionalized" support that can bind enzymes through several distinct mechanisms, enhancing their stability and allowing for reuse. mdpi.comnih.gov

The primary mechanisms for this enhanced functionality include:

Reversible Hydrophobic Immobilization : At neutral pH, proteins such as lipases can be reversibly bound to the geranyl support through hydrophobic interactions. This method has been shown to increase the activity of some lipases by two to four times compared to their free-solution counterparts. mdpi.comnih.gov

Selective Covalent Immobilization : More permanent attachment can be achieved through targeted chemical reactions with genetically or chemically modified enzymes. mdpi.com

Thiol-Alkene Reaction : Enzymes containing cysteine residues (with thiol groups) can be covalently bonded to the geranyl support at an alkaline pH. mdpi.comnih.gov

Seleno-Alkene Reaction : For enzymes containing selenomethionine, a selective covalent bond is formed at an acidic pH (e.g., pH 5). mdpi.comnih.gov

Azide Cycloaddition (Click Chemistry) : Enzymes modified to contain an azido (B1232118) group can be selectively attached to the geranyl support in the presence of a copper catalyst. mdpi.comnih.gov

These modification strategies demonstrate how the geranyl structure can be used to design materials with the enhanced functionality of selectively capturing and stabilizing proteins.

Table 1: Enzyme Immobilization Strategies on Geranyl-Functionalized Supports

| Immobilization Strategy | Enzyme Type / Modification | Reaction Conditions | Immobilization Yield (%) | Reference |

|---|---|---|---|---|

| Reversible Hydrophobic Interaction | Lipases, Phosphoglucosidases | Neutral pH | 40 to >99 | mdpi.comnih.gov |

| Thiol-Alkene Reaction | Cysteine-containing Lipase (GTLC193) | pH 8 | 42 | nih.gov |

| Seleno-Alkene Reaction | Selenomethionine-containing Enzyme (GTLC193_SeH) | pH 5 | ~90 | nih.gov |

| Azide Cycloaddition | Azido-modified Lipase (GTLC193_N3) | pH 8, with CuI | 87 | mdpi.com |

Development of Complex Molecules for Specific Applications

This compound and its parent alcohol, geraniol, are utilized as precursors in the synthesis of more complex molecules designed for highly specific applications, such as in agriculture and biocatalysis. solubilityofthings.comnih.govmdpi.com

A notable example is the rational design of novel aphid repellents. nih.gov In this research, geraniol served as the lead compound for the development of a series of benzyl (B1604629) geranate (B1243311) derivatives. The design employed a "scaffold-hopping" strategy, which involves modifying the core structure of a known active molecule to find new compounds with improved properties. Here, the benzyl alcohol fragment, also known to have repellent activity, was incorporated into the geraniol structure. nih.gov This led to the synthesis of a library of benzyl geranate derivatives, which were then tested for their effectiveness.

Among the synthesized molecules, compound T9 was identified as the most promising. It exhibited significant repellent activity against the pea aphid (Acyrthosiphon pisum) and showed a strong binding affinity to the aphid's odorant-binding protein (ApisOBP9), which is crucial for its repellent function. nih.gov This work illustrates a clear pathway from a geraniol-based structure to a complex molecule with a specific, enhanced biological application.

Table 2: Development of Benzyl Geranate Derivative for Aphid Repellency

| Compound | Description | Application | Key Finding | Reference |

|---|---|---|---|---|

| Geraniol | Lead Compound | Pest Control | Parent molecule for derivative synthesis. | nih.gov |

| Benzyl Alcohol | Active Fragment | Pest Control | Possesses repellent activity; incorporated into the new structure. | nih.gov |

| Compound T9 | Benzyl Geranate Derivative | Aphid Repellent | Repellency of 64.7% against A. pisum; Binding affinity (Kd) of 0.43 μM with ApisOBP9. | nih.gov |

Another specific application involves using geranyl-functionalized materials to co-immobilize multiple enzymes. This allows for the creation of integrated biocatalytic systems that can perform cascade reactions, where the product of one enzyme becomes the substrate for the next, all within a single, stable, and reusable material. mdpi.com

Biological Activities and Pharmacological Investigations

Antimicrobial Efficacychemimpex.comsolubilityofthings.comchemimpex.com

Geranyl propionate (B1217596) has demonstrated a range of antimicrobial properties, showing effectiveness against various bacteria and fungi. chemimpex.comsolubilityofthings.com These characteristics make it a compound of interest for applications in health and safety products. chemimpex.com

Antibacterial Activitychemimpex.comsolubilityofthings.com

Research has indicated that geranyl propionate possesses antibacterial properties. solubilityofthings.com For instance, the essential oil of Pulicaria vulgaris var. graeca, which contains this compound as a main component (8.2%), has shown antibacterial activity against several bacteria. tandfonline.com Similarly, thyme essential oil containing 16.3% this compound has also demonstrated antibacterial effects. mdpi.com

Antifungal Activitychemimpex.comsolubilityofthings.com

The compound has also been noted for its antifungal capabilities. solubilityofthings.com The essential oil of Cymbopogon martinii, with this compound as a major constituent (12.88%), has shown significant antifungal effects against the plant pathogenic fungus Fusarium graminearum. frontiersin.org Studies on the essential oil of rose-scented geranium, which contains this compound, have also revealed fungicidal properties against Candida albicans and Cryptococcus neoformans. researchgate.net

Anti-inflammatory Potential

While direct studies on the anti-inflammatory properties of pure this compound are limited, the parent compound, geraniol (B1671447), has been shown to possess anti-inflammatory effects. researchgate.netresearchgate.netresearchgate.netnih.gov Geraniol has been observed to reduce the expression of pro-inflammatory factors. nih.gov This suggests a potential area for future research into the specific anti-inflammatory activity of this compound itself. Terpenoids, the class of compounds to which this compound belongs, are known to alleviate inflammatory symptoms by suppressing various pathological processes. mednexus.org

Anthelmintic and Anti-herpetic Research

Research into the broader biological activities of related compounds suggests potential avenues for the investigation of this compound. The parent alcohol, geraniol, has been studied for its anthelmintic and anti-herpetic properties. researchgate.netresearchgate.netresearchgate.net For example, the essential oil of Thymus bovei, containing a small percentage of this compound, has demonstrated strong anthelmintic activity. nih.gov Furthermore, geraniol has been shown to enhance the anti-herpetic activity of certain oligonucleotides. nih.gov

Exploratory Studies in Anticancer Chemoprevention

The potential of this compound in the context of cancer research is an emerging area of interest. Although direct studies are in early stages, research on its parent compound, geraniol, and other related esters provides a foundation for this exploration. Geraniol has been identified as a potential cancer chemopreventive agent. researchgate.net Studies have shown that geraniol and its acetate (B1210297) ester can induce apoptosis and cell cycle arrest in colon cancer cells. researchgate.net Furthermore, molecular docking studies have suggested that geranyl esters, such as geranyl caproate, may have potential as chemopreventive agents for leukemia. kemdikbud.go.id Another related ester, geranyl isovalerate, has demonstrated anticancer activity against colorectal cancer cells. nih.gov These findings highlight the potential for future research to investigate the specific anticancer chemopreventive properties of this compound.

Biological Role in Plant Metabolism

This compound is a volatile organic compound (VOC) that plays a role in the chemical profile of several plant species. mdpi.comashs.orgashs.orgfrontiersin.org It is synthesized through the esterification of geraniol and propionic acid. scentree.coscentree.coacs.orgresearchgate.net This biochemical process is a part of the broader terpenoid synthesis pathway in plants. nih.gov

The presence of this compound contributes to the characteristic aroma of various plants. Research has identified it as a component of the essential oils of:

Rose-scented geranium (Pelargonium graveolens): In soil-grown geraniums, this compound was found to be a predominant volatile compound. tandfonline.com

Globe amaranth (B1665344) (Gomphrena globosa 'Fireworks'): It is one of the several terpenoid derivatives that make up the floral volatiles of this cultivar. ashs.org

Curry plant (Helichrysum italicum): Analysis of its essential oil revealed this compound as one of the identified constituents. ashs.org

Citrus species: It has been noted in the volatile profile of sour orange (Citrus aurantium). frontiersin.org

Michelia maudiae: This compound was a significant aromatic component detected in the volatile emissions of this plant. mdpi.com

The emission of this compound, along with other floral volatiles in globe amaranth, is regulated by phytohormones and defense signaling molecules. ashs.org For instance, treatment with silver thiosulfate, an ethylene (B1197577) inhibitor, enhanced the emission of terpenoid-derived volatiles, including this compound. ashs.org This suggests a role for this compound in the plant's interaction with its environment, potentially in defense mechanisms or attracting pollinators.

The production of propionic acid, a precursor to this compound, can occur through microbial fermentation and various metabolic pathways in nature. mdpi.com this compound itself is utilized in the food industry as a flavor enhancer. mdpi.com

Dermatological Assessments and Sensitization Potential

The safety of this compound as a fragrance ingredient has been evaluated through dermatological assessments. polimi.itnih.govresearchgate.net

Irritation Potential:

Human patch tests have provided data on the skin irritation potential of this compound. A study involving 25 volunteers showed that a 4% solution of this compound did not cause skin irritation in a 48-hour human patch test. industrialchemicals.gov.au Another source also indicates that a 4% solution did not lead to irritation or sensitization. thegoodscentscompany.com However, some safety data sheets classify this compound as a skin irritant. cdhfinechemical.comsigmaaldrich.comvigon.com

Sensitization Potential:

The potential for this compound to cause skin sensitization (allergic contact dermatitis) has been a subject of investigation. While some reports suggest a low risk, others highlight the need for caution.

A human repeated insult patch test (HRIPT) is a standard method to assess the skin sensitization potential of a substance. researchgate.net Data from such tests are crucial for the safety evaluation of fragrance ingredients. researchgate.net

The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment of this compound. polimi.itnih.gov These assessments consider various endpoints, including skin sensitization.

While some sources state there is no data on respiratory or skin sensitization, others indicate that geraniol, a component of this compound, is a known skin sensitizer. industrialchemicals.gov.audirectpcw.com The autoxidation and metabolism of geraniol can form sensitizing compounds. nih.gov

It is important to consider the "Quantitative Risk Assessment" (QRA) for fragrance materials, which aims to establish safe levels of use to prevent the induction of contact allergy. researchgate.netresearchgate.net

Dermatological Assessment of this compound

| Assessment Type | Concentration Tested | Number of Subjects | Outcome | Reference |

|---|---|---|---|---|

| Skin Irritation (Human Patch Test) | 4% | 25 | No irritation | industrialchemicals.gov.au |

| Irritation and Sensitization | 4% | Not specified | No irritation or sensitization | thegoodscentscompany.com |

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Compositional Analysis

Chromatography stands as a cornerstone for the separation and analysis of volatile compounds like geranyl propionate (B1217596) from complex mixtures such as essential oils and food products.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography (GC), particularly when coupled with a Mass Spectrometry (MS) detector, is a powerful and widely used technique for the analysis of geranyl propionate. europa.eudergipark.org.tr In this method, the volatile components of a sample are vaporized and separated based on their boiling points and interactions with a stationary phase within a capillary column. ucr.edu The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint.

The identification of this compound is typically confirmed by comparing its retention time and mass spectrum with those of an authentic reference standard. ucr.edu For instance, in the analysis of essential oils, GC-MS can effectively separate this compound from other constituents, allowing for its precise quantification. dergipark.org.tr The European Union has specified Gas Chromatography-Mass Spectrometry with retention time locking (GC-MS-RTL) for the determination of this compound in feed additives and premixtures. europa.eu

Several studies have utilized GC-MS to identify and quantify this compound in various plant extracts and essential oils. For example, the analysis of geranium (Pelargonium graveolens) essential oil revealed the presence of this compound, among other volatile compounds. dergipark.org.tr Similarly, GC-MS analysis of citron peel and leaves showed significant differences in the concentration of this compound between healthy and viroid-infected plants, highlighting the technique's sensitivity in detecting subtle compositional changes. ucr.edu

The following table provides examples of the relative content of this compound found in different essential oils as determined by GC-MS.

| Essential Oil Source | Relative Content (%) of this compound | Reference |

| Geranium (Pelargonium graveolens) | 0.37 ± 0.07 | dergipark.org.tr |

| Citron (Citrus medica) Peel (Healthy) | 0.5 ± 0.21 | ucr.edu |

| Citron (Citrus medica) Peel (Viroid-infected) | 4.4 ± 0.48 | ucr.edu |

Advanced Gas Chromatography (e.g., Two-Dimensional Gas Chromatography–High Resolution Time-of-Flight Mass Spectrometry)

For highly complex samples where one-dimensional GC may not provide sufficient separation, comprehensive two-dimensional gas chromatography (GC×GC) coupled with high-resolution time-of-flight mass spectrometry (HR-TOF-MS) offers enhanced resolving power. This advanced technique employs two columns with different stationary phases, providing a much higher peak capacity and separation of co-eluting compounds.

A study on the untargeted analysis of hop metabolites demonstrated the superiority of GC×GC-MS over conventional GC-MS, increasing the number of detected peaks by over 300%. researchgate.net In this study, this compound was identified as a unique marker compound in Zappa hops, showcasing the capability of this advanced technique to uncover minor but significant components in complex aromatic profiles. researchgate.netnih.gov The use of GC×GC-MS allows for a more detailed and comprehensive chemical fingerprint of a sample, which is invaluable in areas like food authenticity and quality control. researchgate.net

Spectroscopic Characterization Methods (e.g., Fourier Transform Infrared Spectroscopy)

Fourier Transform Infrared (FTIR) spectroscopy is a non-destructive analytical technique used to identify the functional groups present in a molecule. When applied to this compound, the resulting spectrum displays characteristic absorption bands corresponding to its molecular structure. For instance, the FTIR spectrum of geranium essential oil, which contains this compound, shows significant bands related to O-H stretching, C=C-C ring vibrations, and other functional groups present in its various components. dergipark.org.tr

FTIR has been utilized in the characterization of materials used for the synthesis of this compound. In a study on the synthesis of this compound using a modified catalyst, FTIR was employed to characterize the structure of the catalyst. ingentaconnect.com Another study on the enzymatic synthesis of this compound used FTIR to analyze the properties of the immobilized enzyme support. nih.gov

Microscopic and Thermal Analysis (e.g., Field Emission Scanning Electron Microscopy, Transmission Electron Microscopy, Thermogravimetry)

Microscopic and thermal analysis techniques provide information about the morphology and thermal stability of materials, which can be relevant in the context of this compound synthesis and application.

Field Emission Scanning Electron Microscopy (FESEM) and Transmission Electron Microscopy (TEM): These high-resolution imaging techniques are used to visualize the surface morphology and internal structure of materials. In a study involving the enzymatic synthesis of this compound, FESEM and TEM were used to characterize the chitosan-graphene oxide beads that served as a support for the lipase (B570770) enzyme. nih.gov

Thermogravimetry (TG): This thermal analysis technique measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability of materials. In the same study on enzymatic synthesis, thermogravimetry was used to evaluate the properties of the immobilized enzyme. nih.gov

Chemometric Approaches in Aroma Compound Analysis

Chemometrics involves the use of statistical and mathematical methods to extract meaningful information from chemical data. In the analysis of aroma compounds like this compound, chemometric techniques are often applied to complex datasets generated by instruments like GC-MS to identify patterns and relationships.

For example, in a study analyzing the aromatic profiles of different hop varieties, partial least squares discriminant analysis (PLS-DA), a chemometric classification method, was used to analyze the chromatographic profiles. mdpi.com This approach helped in determining the aroma characteristics of the hop samples based on their chemical composition, where this compound was identified in several varieties. mdpi.com

Electronic Sensory Systems for Qualitative and Quantitative Assessment (e.g., E-nose, E-tongue)

Electronic sensory systems, such as the electronic nose (e-nose) and electronic tongue (e-tongue), are designed to mimic the human senses of smell and taste. mdpi.commdpi.com These instruments utilize an array of sensors that respond to volatile compounds or dissolved substances, generating a unique "fingerprint" for each sample. mdpi.comnih.gov

Electronic Tongue (E-tongue): An e-tongue works on a similar principle but is designed for the analysis of liquids. It uses an array of liquid sensors to assess taste attributes. mdpi.comnih.gov In a study on bee pollen, an e-tongue was used in conjunction with an e-nose to provide a comprehensive flavor profile, where this compound was identified as a characteristic aromatic component. mdpi.com

The data from these electronic sensory systems can be correlated with traditional sensory panel evaluations and analytical techniques like GC-MS to provide a more complete understanding of the sensory properties of a product. researchgate.net

Advanced Research Applications and Functional Roles

Applications in Flavor Chemistry

Contribution to Flavor Profiles in Food and Beverages

Geranyl propionate (B1217596) is characterized by a complex flavor profile that is primarily described as fruity and floral, with nuances of rose. This profile allows it to be used in the creation of a variety of flavor formulations. It is particularly effective in enhancing fruit flavors such as pineapple, tomato, lime, lemon, apple, peach, apricot, and pear. Its sweet and fruity notes are also utilized in confectionery, baked goods, and beverages to create a more appealing taste profile.

The versatility of geranyl propionate is further demonstrated by its waxy and slightly bitter taste, which can add complexity to flavor formulations. Its natural origin is an additional attribute that appeals to consumers seeking clean-label products, making it a preferred choice for manufacturers. The stability and compatibility of this compound with various food matrices also contribute to its widespread use as a flavoring agent.

| Flavor Descriptor | Associated Nuances | Common Food and Beverage Applications |

|---|---|---|

| Fruity | Pineapple, Apple, Peach, Apricot, Pear, Grape | Fruit-flavored drinks, Confectionery, Desserts |

| Floral | Rose | Baked goods, Candies |

| Waxy | - | Complex flavor formulations |

| Citrus | Lime, Lemon | Beverages |

| Vegetative | - | Tomato-based products |

Sensory Evaluation and Consumer Preference Studies

Sensory evaluation plays a crucial role in determining the acceptability and preference of food and beverage products containing flavor ingredients like this compound. While specific consumer preference studies focusing solely on this compound are not extensively detailed in publicly available research, the general principles of sensory science provide a framework for its assessment. Techniques such as sensory panels are often employed to evaluate the performance of flavor compounds.

Consumer acceptance of a flavor is often determined through hedonic testing, where participants rate their liking of a product on a scale, such as the 9-point hedonic scale. The fruity and floral characteristics of this compound are generally well-received by consumers, as these sensory attributes are often associated with freshness and naturalness. The natural origin of this compound also aligns with the growing consumer demand for "clean label" ingredients, which can positively influence purchasing decisions.

Utilization in Fragrance and Perfumery Science

The pleasant and complex aroma of this compound makes it a staple in the fragrance and perfumery industry. Its scent profile contributes significantly to the character of a wide array of scented products.

Scent Profile Contributions and Blending Characteristics in Complex Formulations

This compound possesses a sweet, fruity-rosy scent with warm, balsamic, and grape-like undertones. Its aroma is also described as having leafy-floral nuances. In perfumery, it is valued for its ability to introduce and enhance fruity top notes in fragrance compositions. It is known to add a sense of "lift" and juicy sweetness to floral accords.

This compound straddles the line between a top and middle note in a fragrance structure, meaning its scent is perceived relatively early and persists for a moderate duration. This compound blends well with a variety of other fragrance ingredients, particularly in the creation of floral scents like gardenia and rose, as well as in geranium and lavender bases. Its versatility allows for its extensive application in fine fragrances, where it contributes to a sophisticated and appealing olfactory experience.

| Scent Descriptor | Associated Nuances | Role in Fragrance Formulation | Commonly Blended With |

|---|---|---|---|

| Fruity | Grape, Lychee, Pear, Apple | Top note, adds sweetness and "lift" | Floral and fruity accords |

| Floral | Rose, Geranium | Middle note, enhances floral character | Rose absolutes, Geranium Bourbon, Jasmine absolutes |

| Sweet | Honey, Balsamic | Adds warmth and richness | Oriental and gourmand fragrances |

| Green | Leafy | Provides a fresh, natural element | Lavender and herbal notes |

| Waxy/Powdery | - | Contributes to texture and complexity | Various synthetic and natural ingredients |

Integration into Cosmetics and Personal Care Product Formulations

The appealing fragrance of this compound leads to its incorporation into a wide range of cosmetics and personal care products. Its scent enhances the sensory experience of using these products, contributing to consumer satisfaction. It is a common ingredient in soaps, lotions, and other personal care items where a pleasant aroma is desired. The stability of this compound in various formulations makes it a reliable choice for manufacturers.

Role in Aromatherapy Research

This compound is a constituent of some essential oils, such as palmarosa oil, which are used in aromatherapy. In this context, its pleasant aroma is believed to contribute to the relaxing and well-being effects associated with these oils. Research in aromatherapy suggests that the inhalation of essential oils can modulate the autonomic nervous system, often leading to a state of relaxation. This can manifest as reductions in physiological markers of stress, such as heart rate and cortisol levels.

While the direct aromatherapeutic effects of isolated this compound have not been extensively studied, its presence in essential oils known for their calming properties suggests it may play a role in these effects. Further research is needed to elucidate the specific psychological and neurophysiological impacts of inhaling this compound on its own.

Agricultural Research and Pest Management

This compound is a subject of investigation in agricultural science, primarily for its potential role in developing more natural and targeted pest management strategies. Research has explored its utility as both a repellent for pests and, conversely, as a potential attractant for beneficial insects like pollinators.

Development as a Natural Insect Repellent

This compound is recognized as a component within broader, plant-based insect repellent formulations. While its direct, isolated efficacy is a subject of ongoing research, its presence in essential oils known for their repellent qualities positions it as a compound of interest. The repellent action is often associated with its parent alcohol, geraniol (B1671447), a well-documented botanical repellent. nih.gov

Furthermore, a patent for an insect repellent composition lists this compound as one of 42 aromatic components in a complex blend designed to deter insects. google.com This highlights its role as a contributor to a synergistic chemical profile rather than a standalone active ingredient. The formulation's efficacy relies on the complex interplay of numerous compounds, where some act as repellents and others may serve different functions. google.com

Table 1: Components in a Patented Insect Repellent Composition

| Chemical Class | Example Compounds Including this compound |

| Geranium Compounds | Geraniol, this compound, Geranyl Butyrate |

| Citronella Compounds | Citronellol, Citronellyl Propionate, Citronellyl Acetate (B1210297) |

| Isoprene Compounds | Linalool, Linalyl Acetate, Myrcene |

| Pine/Mint Compounds | α-Pinene, β-Pinene, Eucalyptol |

| Caryophyllene Compounds | Caryophyllene, Caryophyllene Oxide |

| Humulene Compounds | Humulene, Humulene Epoxide II |

This table is illustrative of the types of compounds, including this compound, found in complex botanical repellent formulations as described in patent literature. google.com

Potential as an Attractant for Pollinators

While some components of essential oils are studied for their repellent properties, others are investigated for their role in attracting beneficial insects. The presence of this compound in bee pollen suggests a potential role in pollinator attraction. A 2024 study utilizing fast e-nose and e-tongue technology to analyze the flavor chemistry of different bee pollen varieties identified this compound as one of 40 characteristic aromatic components. mdpi.com Its presence in a substance collected and utilized by bees points toward a possible function in plant-pollinator communication.

Contextual research supports this hypothesis, noting that many essential oils contain fragrance components that act as attractants for insect pollination. google.com For instance, a study on the chemical constituents of basil essential oil also identified the presence of this compound, with other components like methyl eugenol being noted for their role in attracting pollinators. mdpi.com This dual functionality within a single plant's chemical profile—repelling pests while attracting pollinators—is a key area of agricultural research.

Investigations in Pharmaceutical and Medicinal Formulations

The potential application of this compound in pharmaceutical and medicinal contexts is an emerging area of research, focusing on its use in skin-related preparations and the pharmacological relevance of its chemical structure.

Development of Topical Preparations

This compound is utilized in various cosmetic and personal care products, where it is incorporated primarily for its pleasant floral and fruity fragrance. google.com Its use in topical preparations like creams and lotions is well-established in the fragrance industry.

While specific research on its role in pharmaceutical topical formulations is limited, the properties of related compounds provide context for its potential. The parent compound, geraniol, has been investigated in skin care compositions. For example, a patent for a skin care product describes the use of geranyl geraniol (a related terpene alcohol) in combination with retinol or retinyl esters. google.com The study found that geranyl geraniol could significantly increase the proliferation-enhancing effect of retinol, suggesting a potentiating role in topical applications. google.com The development of topical products requires careful consideration of all excipients, including fragrance components like this compound, to minimize the risk of skin sensitization. nih.gov

Biological Relevance of Derivatives in Pharmacological Studies

The chemical structure of this compound, specifically the geranyl group, offers a scaffold for synthetic modification to create derivatives with potential pharmacological activity. While direct studies on the biological relevance of this compound derivatives are not widely documented, research on the broader class of geranyl esters indicates that esterification of geraniol can lead to compounds with lower toxicity and higher bioactivity compared to the parent alcohol. bohrium.com

Studies on derivatives of the parent compound, geraniol, have shown significant biological effects. For example, 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, a semi-synthetic derivative, has been investigated as a potential cancer chemopreventive agent. researchgate.net The exploration of such derivatives highlights the therapeutic potential that can be unlocked by modifying the geranyl structure. The unique structure of this compound allows for easy modification, which may enable chemists to explore derivatives that could offer enhanced functionalities for pharmacological applications. google.com

Precursor Role in Organic Synthesis for Novel Compounds

In the context of organic synthesis, this compound is primarily regarded as a synthetic target or end-product rather than a starting precursor for synthesizing other novel compounds. Its synthesis is a point of focus in chemical research, particularly through environmentally friendly biocatalytic methods.

The compound is synthesized via an esterification reaction between geraniol and propionic acid. mdpi.com Research has focused on optimizing this process, for instance, by using immobilized lipase (B570770) as a biocatalyst in a continuous-flow packed-bed reactor. ucc.ieresearchgate.net One study achieved a conversion of approximately 87% with a residence time of 15 minutes at 70°C. researchgate.net

While this compound is a valuable fragrance compound, the scientific literature does not widely support its role as a reactive intermediate for creating new chemical entities. One source explicitly states that this compound is not a precursor for the synthesis of other compounds of olfactory interest. mdpi.com Its primary role in synthesis is as the final product of the esterification of geraniol. However, it can be included as a component in a larger precursor mixture, such as Tris(geranyl) orthoformate, which is designed to release multiple fragrance compounds upon hydrolysis. google.com

Environmental Impact and Ecopharmacological Studies

Environmental Persistence and Degradation Pathways

The environmental persistence of a chemical compound is a key factor in determining its potential long-term impact. Studies on geranyl propionate (B1217596) indicate that it is readily biodegradable. hermitageoils.comaxxence.deaxxence.de

According to REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) registration data, geranyl propionate demonstrates a degradation rate of 79-85% over a 28-day period, as determined by the OECD 301B guideline. hermitageoils.comaxxence.de This level of degradation classifies it as readily biodegradable according to OECD criteria. hermitageoils.comaxxence.deaxxence.de The primary degradation pathway in the environment is expected to be biodegradation. europa.eu While specific data on phototransformation in air, water, or soil, and hydrolysis are not extensively detailed in the provided results, its ready biodegradability suggests a low potential for long-term persistence in the environment. cdhfinechemical.comcpachem.com

Bioaccumulation Potential in Ecological Systems

Bioaccumulation refers to the accumulation of substances in an organism at a rate faster than they can be metabolized or excreted. The potential for a chemical to bioaccumulate is often estimated by its partition coefficient n-octanol/water (Log Pow).

Aquatic Toxicity and Broader Ecotoxicity Assessments

This compound is classified as toxic to aquatic life with long-lasting effects. axxence.deprodasynth.comaxxence.de This classification is supported by ecotoxicity data from studies on various aquatic organisms.

Data from REACH registration reveals acute toxicity values for several aquatic species. axxence.deaxxence.de For the algae species Pseudokirchneriella subcapitata, the 72-hour ErC50 (the concentration causing a 50% reduction in growth rate) is 1.92 mg/L. axxence.deaxxence.de For the crustacean Daphnia magna (big water flea), the 48-hour EC50 (the concentration causing an effect in 50% of the test population) is 2.17 mg/L. axxence.deaxxence.de A study utilizing QSAR models also identified this compound as having a high potential for aquatic toxicity. nih.gov

Table 1: Aquatic Toxicity of this compound

| Species | Endpoint | Duration | Value (mg/L) | Source |

|---|---|---|---|---|

| Pseudokirchneriella subcapitata (Algae) | ErC50 | 72 h | 1.92 | axxence.deaxxence.de |

| Daphnia magna (Crustacean) | EC50 | 48 h | 2.17 | axxence.deaxxence.de |

While many safety data sheets note that no data is available for broader ecotoxicity, the available information consistently points to its classification as an environmental hazard concerning aquatic life. cdhfinechemical.comvigon.comelan-chemical.comadv-bio.com

Methodologies for Ecological Risk Assessment

The ecological risk assessment for fragrance ingredients like this compound often involves a tiered approach. This process begins with estimating the Predicted Environmental Concentration (PEC) based on factors like annual usage volume and physicochemical properties. researchgate.net This PEC is then compared to the Predicted No-Effect Concentration (PNEC), which is derived from ecotoxicity data. researchgate.net

If the PEC:PNEC ratio is greater than one, further refinement of the assessment is warranted. researchgate.net This can involve using more sophisticated QSAR models, such as the Ecological Structure-Activity Relationships (ECOSAR) model, to refine the PNEC. nih.govresearchgate.net If the ratio remains high, the substance may be prioritized for more in-depth aquatic risk assessment, which could include generating measured ecotoxicological data. researchgate.net For many e-liquid chemicals, including this compound, which lack extensive ecotoxicity data, QSAR-predicted chronic aquatic toxicity values (ChV) are used to characterize aquatic toxicity in PBT assessments. nih.gov

Future Research Directions and Emerging Opportunities

Development of Novel and Efficient Synthesis Routes

The conventional chemical synthesis of geranyl propionate (B1217596) often involves processes that are not environmentally friendly. researchgate.net Consequently, a significant area of future research lies in developing novel and more efficient synthesis routes, with a strong emphasis on green chemistry.

Enzymatic synthesis, particularly using lipases, has shown considerable promise. researchgate.netmdpi.com For instance, the use of Candida rugosa lipase (B570770) immobilized on multi-walled carbon nanotubes has been demonstrated to effectively catalyze the esterification of geraniol (B1671447) and propionic acid to produce geranyl propionate. researchgate.net This method offers several advantages, including milder reaction conditions and the potential for catalyst reusability. researchgate.net

Future research will likely focus on:

Biocatalyst Development: Screening for and engineering more robust and efficient lipases for this compound synthesis. mdpi.com

Immobilization Techniques: Investigating novel support materials and immobilization strategies to enhance enzyme stability and reusability. researchgate.netmdpi.com

Continuous-Flow Reactors: Optimizing continuous-flow packed-bed reactors for the large-scale, efficient production of this compound. researchgate.net Research has shown that using Novozym 435 in such a system can achieve a high conversion rate in a short residence time. researchgate.net

In-depth Elucidation of Biological and Pharmacological Mechanisms

While this compound is primarily used for its aroma, preliminary studies suggest it may possess biological activities worth exploring. It has been identified as a component in the essential oils of various plants known for their medicinal properties. mdpi.comresearchgate.net

Future investigations should aim to:

Uncover Pharmacological Effects: Systematically screen this compound for a range of pharmacological activities, including but not limited to anti-inflammatory, antimicrobial, and antioxidant effects. chemicalbull.com

Mechanism of Action: For any identified biological activity, detailed studies are needed to elucidate the underlying molecular mechanisms. This could involve investigating its interaction with specific enzymes, receptors, or signaling pathways.

Structure-Activity Relationships: Synthesize and test analogs of this compound to understand the structural features essential for its biological effects.

One study has already investigated the potential of this compound to activate the TRPA1 channel, a receptor involved in sensory signaling. researchgate.net Further research in this area could reveal novel therapeutic applications.

Advancements in Analytical and Characterization Techniques

Accurate and sensitive analytical methods are crucial for quality control in the production of this compound and for its detection and quantification in complex matrices.

Current analytical techniques include:

Gas Chromatography-Mass Spectrometry (GC-MS): A standard method for identifying and quantifying volatile compounds like this compound in essential oils and other samples. dergipark.org.trderpharmachemica.com

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques provide a chemical fingerprint of the molecule, useful for characterization. dergipark.org.trresearchgate.net

Future advancements in this area could involve:

High-Resolution Mass Spectrometry: The use of techniques like two-dimensional gas chromatography coupled with high-resolution time-of-flight mass spectrometry (GC×GC–HR-TOFMS) can provide even more detailed analysis of complex mixtures containing this compound. nih.gov

Development of Validated Methods: Establishing and validating robust analytical methods, such as headspace solid-phase microextraction coupled with GC-SIM-MS, for the reliable quantification of this compound in various products like beer. tandfonline.com

Spectroscopic Database Expansion: Expanding spectral libraries for techniques like FTIR and Raman to include this compound and related compounds will aid in their rapid identification. researchgate.net

Strategies for Sustainable Production and Environmental Mitigation

The move towards a bio-based economy necessitates the development of sustainable production methods for chemicals like this compound.

Key strategies for a more sustainable future include:

Microbial Production: Engineering microorganisms like Escherichia coli and Saccharomyces cerevisiae to produce geraniol, a precursor to this compound, from renewable feedstocks. tandfonline.com

Enzymatic Synthesis: As mentioned earlier, enzymatic processes are a cornerstone of green chemistry, reducing the reliance on harsh chemicals and minimizing waste. researchgate.netmdpi.com The use of immobilized enzymes, in particular, contributes to a more sustainable process by allowing for catalyst recycling. researchgate.net

Solvent-Free Systems: Developing synthesis methods that operate in solvent-free or green solvent systems to reduce the environmental impact. google.com

Research into the enzymatic synthesis of this compound has highlighted the potential for using immobilized lipases to create a more environmentally friendly production process. researchgate.netorcid.org

Exploration of Uncharted Therapeutic and Industrial Applications

While the primary applications of this compound are in flavors and fragrances, its potential extends to other areas. vedaoils.co.ukvedaoils.com

Emerging applications that warrant further exploration include:

Aromatherapy: The pleasant scent of this compound suggests its use in aromatherapy to promote relaxation and well-being. vedaoils.co.uk

Natural Remedies: Its presence in medicinal plants hints at potential applications in natural health products. vedaoils.co.ukchemicalbull.com

Pharmaceuticals: Should significant biological activities be confirmed, this compound could serve as a lead compound for the development of new drugs. ingentaconnect.com

The global market for related compounds like geranyl crotonate is growing, indicating a demand for novel aroma chemicals with diverse applications. researchandmarkets.com

Integration of Computational Chemistry in Research (e.g., Molecular Docking, Receptor Binding)

Computational chemistry offers powerful tools to accelerate research and provide insights that are difficult to obtain through experimental methods alone.

Applications of computational chemistry in this compound research could include:

Molecular Docking: This technique can be used to predict the binding affinity of this compound with various biological targets, such as enzymes and receptors. bibliomed.orgscielo.br This can help to prioritize experimental studies and to understand the molecular basis of any observed biological activity. For instance, molecular docking has been used to study the interaction of compounds, including this compound, with targets relevant to SARS-CoV-2 and acetylcholinesterase. bibliomed.orgnih.gov

Receptor Binding Studies: Computational methods can be used to model the interaction of this compound with olfactory receptors to better understand the structure-odor relationship.

Reaction Modeling: Quantum mechanical calculations can be used to model the enzymatic synthesis of this compound, providing insights into the reaction mechanism and helping to design more efficient biocatalysts. researchgate.net

ADMET Prediction: In silico tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound, which is crucial for evaluating its potential as a therapeutic agent. google.com

The integration of computational and experimental approaches will be key to unlocking the full potential of this compound in the years to come.

Table of Research Findings for this compound

| Research Area | Key Finding | Reference |

|---|---|---|

| Synthesis | Enzymatic synthesis using Candida rugosa lipase immobilized on multi-walled carbon nanotubes is a promising green route. | researchgate.net |

| Synthesis | High conversion (~87%) can be achieved in a continuous-flow packed-bed reactor using Novozym 435. | researchgate.net |